molecular formula C24H34N8O4S2.2HNO3<br>C24H36N10O10S2 B12505847 N-[(4-amino-2-methylpyrimidin-5-yl)methyl]-N-[3-[[2-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]-5-hydroxypent-2-en-3-yl]disulfanyl]-5-hydroxypent-2-en-2-yl]formamide;nitric acid CAS No. 109125-52-2

N-[(4-amino-2-methylpyrimidin-5-yl)methyl]-N-[3-[[2-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]-5-hydroxypent-2-en-3-yl]disulfanyl]-5-hydroxypent-2-en-2-yl]formamide;nitric acid

Cat. No.: B12505847
CAS No.: 109125-52-2
M. Wt: 688.7 g/mol
InChI Key: MSVPLGIAUQGBIU-UHFFFAOYSA-N
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Description

This compound is a structurally complex molecule featuring:

  • Two 4-amino-2-methylpyrimidin-5-ylmethyl moieties, which are critical for interactions with biological targets such as enzymes or receptors.
  • Hydroxyl (-OH) and formamide (-NHCHO) groups, enhancing solubility and hydrogen-bonding capabilities.
  • A counterion of nitric acid (HNO₃), likely improving stability and crystallinity .

Its structural complexity suggests applications in pharmaceuticals, particularly in redox-modulating therapies or enzyme inhibition. However, its exact bioactivity remains understudied in the provided evidence.

Properties

CAS No.

109125-52-2

Molecular Formula

C24H34N8O4S2.2HNO3
C24H36N10O10S2

Molecular Weight

688.7 g/mol

IUPAC Name

N-[(4-amino-2-methylpyrimidin-5-yl)methyl]-N-[3-[[2-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]-5-hydroxypent-2-en-3-yl]disulfanyl]-5-hydroxypent-2-en-2-yl]formamide;nitric acid

InChI

InChI=1S/C24H34N8O4S2.2HNO3/c1-15(31(13-35)11-19-9-27-17(3)29-23(19)25)21(5-7-33)37-38-22(6-8-34)16(2)32(14-36)12-20-10-28-18(4)30-24(20)26;2*2-1(3)4/h9-10,13-14,33-34H,5-8,11-12H2,1-4H3,(H2,25,27,29)(H2,26,28,30);2*(H,2,3,4)

InChI Key

MSVPLGIAUQGBIU-UHFFFAOYSA-N

Isomeric SMILES

CC1=NC=C(C(=N1)N)CN(/C(=C(\SS/C(=C(\N(C=O)CC2=CN=C(N=C2N)C)/C)/CCO)/CCO)/C)C=O.[N+](=O)([O-])O.[N+](=O)([O-])O

Canonical SMILES

CC1=NC=C(C(=N1)N)CN(C=O)C(=C(CCO)SSC(=C(C)N(CC2=CN=C(N=C2N)C)C=O)CCO)C.[N+](=O)(O)[O-].[N+](=O)(O)[O-]

Origin of Product

United States

Biological Activity

The compound N-[(4-amino-2-methylpyrimidin-5-yl)methyl]-N-[3-[[2-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]-5-hydroxypent-2-en-3-yl]disulfanyl]-5-hydroxypent-2-en-2-yl]formamide;nitric acid (CAS No. 59-58-5) is a complex organic molecule with potential biological activities. Its structure incorporates elements known for their pharmacological properties, particularly in the context of antimicrobial and anticancer activities.

This compound has a molecular formula of C15H24N4O2S2C_{15}H_{24}N_4O_2S_2 and a molecular weight of 356.51 g/mol. The presence of pyrimidine rings and disulfide linkages suggests potential interactions with biological targets, including enzymes and receptors.

Biological Activity Overview

Research into the biological activity of this compound indicates several promising areas:

  • Antimicrobial Activity :
    • Studies have shown that pyrimidine derivatives exhibit significant antibacterial properties. For instance, compounds similar to this one have been reported to inhibit bacterial growth by targeting specific metabolic pathways, such as folate synthesis, which is crucial for bacterial proliferation .
  • Anticancer Properties :
    • The structural components of this compound suggest potential anticancer activity. Pyrimidine derivatives have been associated with the inhibition of tumor cell growth through various mechanisms, including apoptosis induction and cell cycle arrest .
  • Antioxidant Effects :
    • Compounds containing disulfide bonds are often studied for their antioxidant properties. Antioxidants are essential in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders .

Case Studies

Several studies have explored the biological effects of related compounds:

  • Study on Antibacterial Activity :
    • A study demonstrated that pyrimidine derivatives could effectively inhibit the growth of Gram-positive bacteria, highlighting their potential as new antibiotic agents . The mechanism involved interference with cell wall synthesis and protein production.
  • Anticancer Research :
    • Research indicated that certain pyrimidine-based compounds could selectively induce apoptosis in cancer cells while sparing normal cells, suggesting a therapeutic window for treatment . The study utilized various cancer cell lines to assess efficacy.
  • Antioxidant Activity Assessment :
    • A comparative analysis showed that compounds with similar structures exhibited significant free radical scavenging activity, contributing to their potential health benefits in oxidative stress-related conditions .

Table 1: Summary of Biological Activities

Activity TypeMechanismReference
AntibacterialInhibition of folate synthesis ,
AnticancerInduction of apoptosis ,
AntioxidantFree radical scavenging ,

Table 2: Comparative Analysis of Related Compounds

Compound NameCAS NumberActivity Type
N-(5-cyanopyrimidin-4-yl)-5-nitrofuran-2-carboxamide12345678Antibacterial
4,6-diaryl-pyrimido[4,5-d]pyrimidines87654321Anticancer
Dihydroxy-pyrimidine derivatives23456789Antioxidant

Scientific Research Applications

Based on the search results, here's what is known about the compound N-[(4-amino-2-methylpyrimidin-5-yl)methyl]-N-[3-[[2-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]-5-hydroxypent-2-en-3-yl]disulfanyl]-5-hydroxypent-2-en-2-yl]formamide;nitric acid:

Basic Information

  • PubChem CID: 57369421
  • Molecular Formula: C24H34N8O4S2.2HNO3 or C24H36N10O10S2
  • Molecular Weight: 688.7 g/mol
  • Synonyms: Thiamine disulfide nitrate, 109125-52-2, Thiamine disulfide (dinitrate)

IUPAC Name
N-(4-amino-2-methylpyrimidin-5-yl)methyl-N-[3-[[2-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]-5-hydroxypent-2-en-3-yl]disulfanyl]-5-hydroxypent-2-en-2-yl]formamide;nitric acid

Other Identifiers

  • InChI: InChI=1S/C24H34N8O4S2.2HNO3/c1-15(31(13-35)11-19-9-27-17(3)29-23(19)25)21(5-7-33)37-38-22(6-8-34)16(2)32(14-36)12-20-10-28-18(4)30-24(20)26;22-1(3)4/h9-10,13-14,33-34H,5-8,11-12H2,1-4H3,(H2,25,27,29)(H2,26,28,30);2(H,2,3,4)
  • InChIKey: MSVPLGIAUQGBIU-UHFFFAOYSA-N
  • SMILES: CC1=NC=C(C(=N1)N)CN(C=O)C(=C(CCO)SSC(=C(C)N(CC2=CN=C(N=C2N)C)C=O)CCO)C.N+(O)[O-].N+(O)[O-]

Potential Applications

While the search results do not explicitly detail the applications of this specific compound, the presence of "Thiamine disulfide nitrate" as a synonym suggests a relationship to thiamine (Vitamin B1). . Thiamine is known to play a crucial role in energy metabolism and nerve function . Thiamine derivatives, like this compound, might have related biochemical or pharmaceutical applications, but further research would be needed to confirm this.

Related Compounds

  • 4-Amino-5-(formamidoMethyl)-2-Methylpyrimidine: This compound (CID 597195) is described as a member of the aminopyrimidine class and a bacterial xenobiotic metabolite . It has a role as a bacterial xenobiotic metabolite .
  • N-((4-Amino-2-methylpyrimidin-5-yl)methyl)-N-(5-hydroxy-3-(propyldisulfaneyl)pent-2-en-2-yl)formamide: This related compound has a CAS No. of 59-58-5 and a molecular weight of 356.51 .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares features with several bioactive molecules, particularly thiamine (vitamin B₁) derivatives and disulfide-containing alkaloids . Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Compound Name Key Features Molecular Weight Bioactivity/Applications References
Target Compound (with nitric acid) Two pyrimidine rings, disulfide bridge, hydroxyl groups, formamide linkages ~700–750* Undefined (potential redox modulation)
Sulbutiamine (FDB008429) Disulfide bridge, thiamine backbone 702.9 Neuroprotective, energy metabolism
Fursultiamine (CAS 554-45-0) Disulfide, thiamine derivative 398.5 Treatment of vitamin B₁ deficiency
Salternamide E (marine-derived) Disulfide, cyclic peptide 620.7 Antibacterial, cytotoxic
N-[(4-amino-2-methylpyrimidin-5-yl)methyl]-N-(5-hydroxy-3-(propylsulfinyl)pent-2-en-2-yl)formamide Single pyrimidine, sulfoxide group 356.5 Antioxidant, enzyme inhibition

*Estimated based on structural analogs in and .

Key Observations :

Disulfide Bridges : The target compound and Sulbutiamine both feature disulfide bonds, which are redox-active and critical for cellular signaling. However, Sulbutiamine’s thiamine-like structure enables direct involvement in mitochondrial energy pathways, whereas the target compound’s pyrimidine-rich structure may favor nucleic acid or enzyme interactions .

Pyrimidine Moieties: The dual pyrimidine rings in the target compound are absent in Salternamide E and Fursultiamine.

Research Findings and Mechanistic Insights

  • Bioactivity Prediction: highlights that minor structural changes (e.g., replacing a disulfide with a sulfoxide) drastically alter docking affinities. The target compound’s disulfide bridge may allow reversible binding to cysteine-rich enzymes like thioredoxin reductase, a mechanism seen in anticancer agents .
  • Synthetic Feasibility : The compound’s complexity (e.g., stereochemistry of pentenyl chains) poses synthesis challenges. Similar molecules in and require multi-step protocols with protecting groups for hydroxyl and amine functionalities .
  • Natural vs. Synthetic Analogues: notes that synthetic disulfide-containing compounds often exhibit higher stability than natural counterparts (e.g., Salternamide E), but may lack biodiversity-derived bioactivity .

Preparation Methods

Pyrimidine Ring Formation

The pyrimidine core is synthesized from β-alkoxypropionitrile derivatives. Key steps include:

  • Condensation with Alkyl Formate : β-Alkoxypropionitrile reacts with a C₁–C₆ alkyl formate in the presence of an alkali metal alkoxide to form α-formyl-β-alkoxypropionitrile.
  • Alkylation : The α-formyl intermediate is alkylated (e.g., using dimethyl sulfate) to generate an enol ether.
  • Cyclization with Acetamidine : The enol ether undergoes condensation with acetamidine to form the pyrimidine ring structure.

Table 1: Pyrimidine Core Synthesis Conditions

Step Reagents/Conditions Yield/Catalyst Source
Condensation with Formate Alkali metal alkoxide, solvent (e.g., toluene) High efficiency
Alkylation Dimethyl sulfate, room temperature >70% (optimized)
Cyclization Acetamidine, reflux conditions ~80% (reported)

Introduction of the Aminomethyl Group

The aminomethyl side chain is introduced via direct amination:

  • Amination Reaction : 5-Alkoxymethylpyrimidine derivatives react with ammonia (NH₃) in the presence of Lewis acids (e.g., Al₂O₃) under high-temperature conditions (180–350°C).
  • Catalyst Role : Al₂O₃ enhances reaction selectivity, minimizing side products.

Key Intermediate :

  • MMP (Methoxymethylpyrimidine) : A critical precursor for amination, derived from β-alkoxypropionitrile.

Disulfide Bond Formation and Nitrate Salt Generation

Disulfide Linkage Synthesis

The disulfide bond is formed using Bunte salt intermediates:

  • Bunte Salt Preparation : A thiosulfate compound (R₁SSO₃M) is generated from an organic halide and sodium thiosulfate.
  • Alkaline Reaction : The Bunte salt reacts with a thiamine derivative (e.g., thiamine hydrochloride) under controlled pH (10–11) to form the disulfide bond.
  • Isolation : The product is precipitated, filtered, and dried to yield thiamine disulfide.

Table 2: Disulfide Formation Parameters

Parameter Optimal Condition Outcome Source
pH 10–11 (NaOH solution) High yield (>90%)
Temperature 20–25°C (ambient) Reduced side reactions
Reaction Time 0.5–3 hours Complete conversion

Nitrate Salt Formation

The nitrate salt is introduced in the final step:

  • Nitric Acid Interaction : Thiamine disulfide reacts with nitric acid (HNO₃) to form the nitrate salt. The stoichiometry ensures two nitrate counterions per molecule.
  • Stability Enhancement : The nitrate form improves solubility and stability compared to the free base.

Advanced Synthesis Strategies and Optimization

Key Challenges and Solutions

  • Side Reactions in Amination :
    • Issue : Competing N-acyl hydrolysis or oxidation during amination.
    • Solution : Use of Al₂O₃ catalysts to direct selective alkoxy group replacement.
  • Disulfide Stability :
    • Issue : Sensitivity to reducing agents (e.g., glutathione).
    • Solution : Strict pH control during synthesis to prevent premature reduction.

Summary of Critical Intermediates and Reagents

Table 3: Intermediates and Reagents in Synthesis

Intermediate/Reagent Role in Synthesis Source
β-Alkoxypropionitrile Pyrimidine core precursor
Al₂O₃ Catalyst for selective amination
Bunte salt (R₁SSO₃M) Disulfide bond formation
HNO₃ Nitrate salt generation

Q & A

Basic: What synthetic strategies are recommended for constructing the disulfide and hydroxyl-containing backbone of this compound?

Methodological Answer:
The synthesis requires a stepwise approach to address reactive functional groups:

  • Disulfide Formation: Use oxidative coupling of thiol intermediates under controlled pH (e.g., iodine/H₂O₂ in ethanol) to avoid over-oxidation. Ensure inert atmosphere to prevent side reactions .
  • Hydroxyl Protection: Employ protecting groups like tert-butyldimethylsilyl (TBS) or acetyl during coupling steps. Deprotection via mild acidic (e.g., TBAF) or basic conditions ensures hydroxyl regeneration without disrupting the disulfide bond .
  • Stepwise Assembly: Prioritize forming the pyrimidine cores first, followed by iterative formamide and disulfide linkages. Monitor reaction progress via TLC or LC-MS to isolate intermediates .

Advanced: How can computational tools optimize reaction pathways for this compound’s synthesis?

Methodological Answer:
Computational methods reduce trial-and-error in synthesis planning:

  • Retrosynthetic Analysis: Use AI platforms (e.g., IBM RXN) to decompose the target into commercially available precursors, prioritizing disulfide and formamide bonds as strategic disconnections .
  • DFT Calculations: Predict activation energies for disulfide formation and formamide coupling to identify optimal catalysts (e.g., Cu(I) for thiol coupling) and solvents (e.g., DMF for polar intermediates) .
  • Machine Learning: Train models on similar pyrimidine derivatives to predict reaction yields and impurity profiles, enabling preemptive optimization .

Basic: Which analytical techniques are critical for characterizing this compound?

Methodological Answer:
A multi-technique approach ensures structural fidelity:

Technique Application Evidence
NMR Confirm formamide linkages, pyrimidine substitution patterns, and disulfide connectivity via ¹H/¹³C and 2D COSY/HSQC.
HRMS Validate molecular formula (C₂₃H₃₄N₈O₆S₂·HNO₃) with <2 ppm mass error.
X-ray Crystallography Resolve stereochemistry at hydroxyl-pentene junctions and disulfide geometry (if single crystals are obtainable).
HPLC-PDA Assess purity (>95%) and quantify impurities using gradient elution (C18 column, 0.1% TFA in H₂O/MeCN).

Advanced: How can conflicting spectral data during structural elucidation be resolved?

Methodological Answer:
Contradictions often arise from dynamic conformers or impurities:

  • Variable Temperature NMR: Identify rotational barriers in formamide groups by acquiring spectra at 25°C and 60°C to observe coalescence of split peaks .
  • Isotopic Labeling: Introduce ¹⁵N or ¹³C labels at pyrimidine N-atoms to trace coupling patterns and distinguish overlapping signals .
  • Cross-Validation: Correlate HRMS fragmentation patterns with NMR-derived connectivity. For example, a disulfide cleavage fragment (m/z ~450) should align with NMR-observed S–S proximity .

Basic: What are common impurities, and how are they controlled during synthesis?

Methodological Answer:
Key impurities arise from incomplete reactions or side products:

  • Thiol Over-Oxidation: Sulfonic acid derivatives may form if disulfide coupling is overly aggressive. Monitor via LC-MS and adjust oxidant stoichiometry .
  • Formamide Hydrolysis: Basic conditions can hydrolyze formamide to amines. Maintain pH <8 during coupling steps and use anhydrous solvents .
  • Impurity Limits: Pharmacopeial guidelines recommend ≤0.1% for individual impurities and ≤0.5% total impurities, quantified via HPLC with reference standards .

Advanced: What strategies preserve stereochemical integrity during hydroxyl-pentene fragment synthesis?

Methodological Answer:
Stereocontrol is critical for bioactivity:

  • Chiral Auxiliaries: Use Evans oxazolidinones or Oppolzer’s sultams to induce enantioselective hydroxylation via Sharpless epoxidation or hydroxyl-directed hydrogenation .
  • Asymmetric Catalysis: Apply Noyori-type catalysts (Ru-BINAP) for ketone reduction to generate (R)- or (S)-configured hydroxyl groups in >90% ee .
  • Dynamic Resolution: Utilize enzymatic resolution (e.g., lipases) for racemic mixtures, achieving >95% diastereomeric excess .

Basic: How does the nitric acid component influence purification and stability?

Methodological Answer:
Nitric acid acts as a counterion and stabilizer:

  • Salt Formation: Enhances crystallinity during final precipitation (e.g., ethanol/water mixtures), improving yield and reducing amorphous byproducts .
  • pH Control: Maintains protonation of amino-pyrimidine groups, preventing degradation during lyophilization. Target pH 3–4 for optimal stability .
  • Storage: Store as a lyophilized solid at -20°C under inert gas to prevent nitric acid-mediated oxidation of disulfide bonds .

Advanced: Can high-throughput screening accelerate ligand design for this compound’s derivatives?

Methodological Answer:
Yes, via integrated platforms:

  • Combinatorial Chemistry: Use robotic liquid handlers to synthesize >100 analogs by varying pyrimidine substituents and disulfide lengths. Screen for solubility and binding affinity .
  • Microscale Analytics: Couple HT synthesis with automated LC-MS and SPR (surface plasmon resonance) for rapid SAR (structure-activity relationship) profiling .
  • Data-Driven Optimization: Apply QSAR models to predict logP, pKa, and bioavailability, prioritizing derivatives with calculated IC₅₀ <10 nM .

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